molecular formula C5H6F2N2O B2900403 [3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine CAS No. 2118317-99-8

[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine

Cat. No.: B2900403
CAS No.: 2118317-99-8
M. Wt: 148.113
InChI Key: VNPOUDQWPHQVOQ-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group and the oxazole ring in its structure makes it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to be effective in introducing the difluoromethyl group into heteroaromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the oxazole ring . The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce a variety of new groups into the compound’s structure .

Scientific Research Applications

[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine involves its interaction with molecular targets in biological systems. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine is unique due to its specific combination of the difluoromethyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[3-(difluoromethyl)-1,2-oxazol-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c6-5(7)4-1-3(2-8)10-9-4/h1,5H,2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPOUDQWPHQVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2118317-99-8
Record name [3-(difluoromethyl)-1,2-oxazol-5-yl]methanamine
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